2-Bromo-4-(tert-butyl)-6-fluoroaniline
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Overview
Description
2-Bromo-4-(tert-butyl)-6-fluoroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromine atom, a tert-butyl group, and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(tert-butyl)-6-fluoroaniline typically involves the bromination of 4-(tert-butyl)-6-fluoroaniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often include moderate temperatures and controlled addition of the brominating agent to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(tert-butyl)-6-fluoroaniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, or halogens in solvents like acetic acid or chloroform.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride in suitable solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anilines, thiophenols, or alkoxybenzenes.
Electrophilic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Oxidation and Reduction: Formation of quinones, amines, or other reduced products.
Scientific Research Applications
2-Bromo-4-(tert-butyl)-6-fluoroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of various functional materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds with therapeutic applications.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-Bromo-4-(tert-butyl)-6-fluoroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, tert-butyl, and fluorine groups can influence its binding affinity and selectivity towards these targets. In materials science, its electronic properties can be modulated by the substituents, affecting its performance in electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(tert-butyl)aniline
- 2-Bromo-4-fluoroaniline
- 4-(tert-butyl)-6-fluoroaniline
Comparison
2-Bromo-4-(tert-butyl)-6-fluoroaniline is unique due to the combination of bromine, tert-butyl, and fluorine substituents on the aniline ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific applications. Compared to similar compounds, it may exhibit different reactivity, selectivity, and physical properties, which can be advantageous in certain synthetic and industrial processes.
Properties
IUPAC Name |
2-bromo-4-tert-butyl-6-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDHADZUFOGQQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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